molecular formula C20H19N3O6 B1683635 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate CAS No. 383147-88-4

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate

Cat. No. B1683635
M. Wt: 397.4 g/mol
InChI Key: KDGAEPGEQCZROO-UZYVYHOESA-N
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Description

ZINC04085549 is a blocker of AKT1-FAK interaction, reducing the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Studies have shown that compounds with similar structures are involved in organic synthesis reactions, such as the formation of 6-hydroxy-2-(2,6-dioxocyclohexylidene)-1,2-dihydropyrimidin-4(3H)-ones, indicating potential use in synthesizing novel organic compounds with specific functionalities V. A. Voronkova, A. Komkov, A. Shashkov, V. Dorokhov, 2011. Additionally, the kinetics and mechanisms of reactions involving dinitrophenyl derivatives have been explored, providing insights into reaction pathways and the influence of substituents on reaction rates, which may be relevant for the manipulation and synthesis of related compounds E. Castro, R. Aguayo, Jorge Bessolo, José G. Santos, 2005.

Materials Science and Polymer Chemistry

Research on the synthesis and characterization of novel polyimides suggests applications in materials science, particularly in developing new polymers with desirable thermal and mechanical properties. Compounds with similar structural features have been used in the polymerization process, indicating the potential of "[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate" in the creation of new materials M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005.

Photolysis and Dye Applications

The photolysis of related compounds, leading to the formation of specific products, suggests potential applications in photochemistry and the synthesis of dyes. The understanding of photolytic pathways can inform the development of new photoresponsive materials or the synthesis of dyes with specific properties D. Neadle, R. Pollitt, 1967.

Catalysis and Coordination Chemistry

N-heterocyclic carbenes with dinitrophenyl substituents have been synthesized and characterized, demonstrating the role of such compounds in catalysis and coordination chemistry. These findings indicate potential applications in developing new catalysts or ligands for metal complexes Tetsuo Sato, Y. Hirose, D. Yoshioka, S. Oi, 2012.

properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-13-6-2-3-7-15(13)20(24)29-21-18-9-5-4-8-16(18)17-11-10-14(22(25)26)12-19(17)23(27)28/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGAEPGEQCZROO-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[(2-Methylbenzoyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
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[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
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[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
Reactant of Route 4
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
Reactant of Route 5
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
Reactant of Route 6
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate

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